

Application Notes and Protocols for Proteinase K Assay using Suc-AAA-pNA

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Compound of Interest

Compound Name: Suc-AAA-pNA

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Introduction

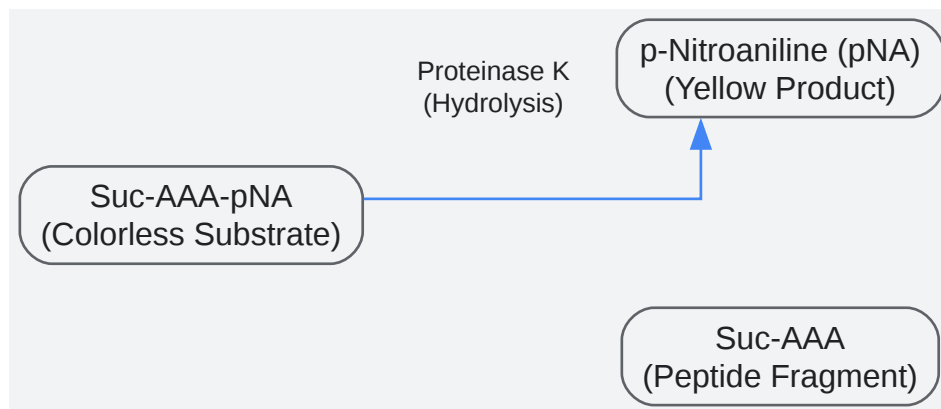
Proteinase K, a broad-spectrum serine protease isolated from the fungus *Parengyodontium album* (formerly *Tritirachium album*), is a versatile and robust enzyme widely used in molecular biology.[1] Its primary application involves the digestion of proteins to remove contaminants from nucleic acid preparations, as it effectively inactivates DNases and RNases.[2] Proteinase K's stability over a wide pH range (4.0-12.0), high activity at elevated temperatures (50-65°C), and resistance to denaturing agents like SDS and urea make it an invaluable tool.[1][3]

Monitoring the activity of Proteinase K is crucial for quality control, enzyme characterization, and inhibitor screening in research and drug development. This document provides a detailed protocol for a simple and reliable colorimetric assay for Proteinase K activity using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (**Suc-AAA-pNA**). [4]

Assay Principle

The assay is based on the enzymatic hydrolysis of the peptide substrate **Suc-AAA-pNA** by Proteinase K. The enzyme cleaves the peptide bond between the alanine residue and the p-nitroaniline (pNA) moiety. The release of the chromophore pNA results in a yellow color, which can be quantitatively measured by monitoring the increase in absorbance at 405-410 nm.[4][5]

The rate of pNA formation is directly proportional to the Proteinase K activity under the specified assay conditions.



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Caption: Enzymatic hydrolysis of **Suc-AAA-pNA** by Proteinase K.

Data Summary Tables

The following tables summarize key quantitative data for the Proteinase K assay.

Table 1: Proteinase K Properties and Optimal Assay Conditions

Parameter	Value	Reference(s)
Enzyme Class	Serine Protease (Subtilisin family S8)	[1]
Optimal pH	7.5 - 8.5	[3]
Active pH Range	4.0 - 12.0	[1]
Optimal Temperature	50 - 65 °C	[1]
Activators	0.5-1% SDS, 1-4 M Urea, 1-3 M Guanidinium-HCl	[1]
Stabilizers	Calcium ions (Ca ²⁺)	[1][3]
Common Inhibitors	PMSF, AEBSF, DFP, high temp. (>65°C), TCA	[1][3]
Molecular Weight	~28.9 kDa	[1]

Table 2: Substrate and Product Properties

Compound	Property	Value	Reference(s)
Suc-AAA-pNA	Molecular Weight	451.4 g/mol	[6]
Solubility	DMSO (5 mg/ml), DMF (3 mg/ml)	[7]	
p-Nitroaniline (pNA)	Wavelength of Max Absorbance (λ _{max})	405 - 410 nm	[5]
Molar Extinction Coefficient (ε) at 410 nm	8,800 M ⁻¹ cm ⁻¹ (8.8 mM ⁻¹ cm ⁻¹)	[5][8][9]	
Molar Extinction Coefficient (ε) at 405 nm	~9,600 - 9,960 M ⁻¹ cm ⁻¹	[2][10]	

Experimental Protocols

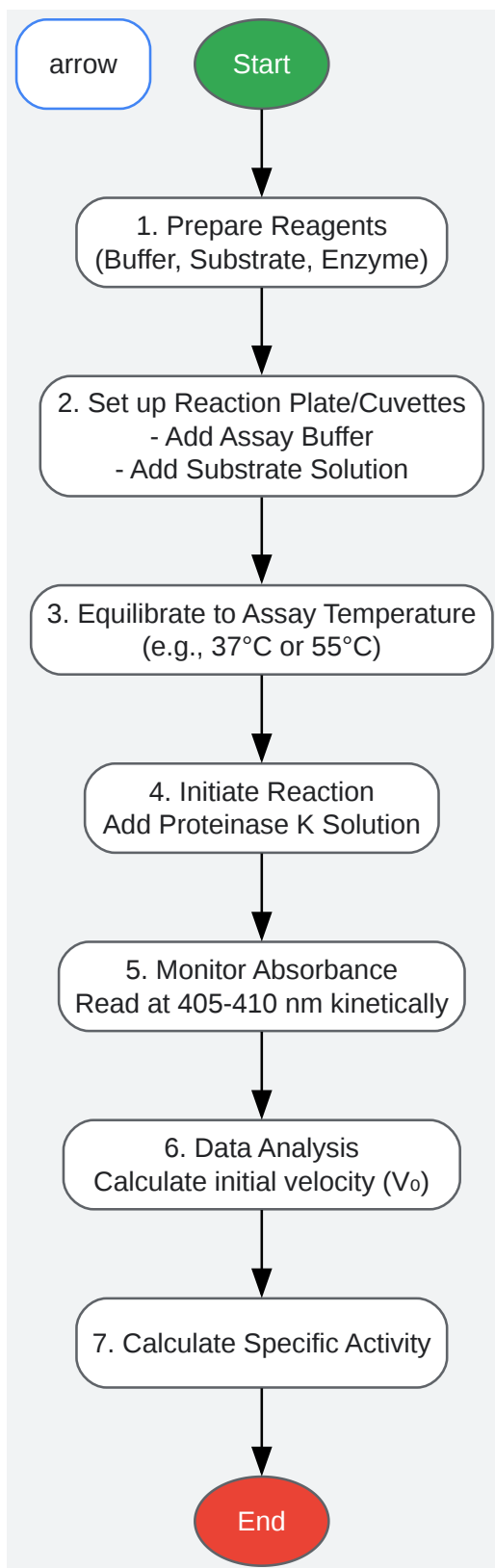
This section provides detailed methodologies for performing the Proteinase K assay. It is recommended to run samples in triplicate for accuracy.

Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0 at 25°C):
 - Dissolve 6.06 g of Tris base in 800 mL of deionized water.
 - Add 1 mL of a 1 M CaCl₂ stock solution.
 - Adjust the pH to 8.0 at 25°C using 1 M HCl.
 - Bring the final volume to 1 L with deionized water.
 - Filter through a 0.22 µm filter and store at 4°C.
- Substrate Stock Solution (20 mM **Suc-AAA-pNA** in DMSO):
 - Weigh 9.03 mg of **Suc-AAA-pNA** (MW = 451.4 g/mol).
 - Dissolve in 1 mL of high-quality, anhydrous DMSO.[\[7\]](#)
 - Vortex until fully dissolved.
 - Store in small aliquots at -20°C, protected from light and moisture.
- Proteinase K Stock Solution (1 mg/mL):
 - Dissolve Proteinase K powder in cold Assay Buffer to a final concentration of 1 mg/mL.
 - Prepare this solution fresh before each experiment or store in aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[\[11\]](#)
- Positive Control: A previously characterized batch of Proteinase K.

- Negative Control (Blank): A reaction mixture containing all components except the enzyme. Assay Buffer is added in place of the enzyme solution.

Experimental Workflow



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Caption: General workflow for the kinetic Proteinase K assay.

Kinetic Assay Protocol (96-well plate format)

This protocol is for a total reaction volume of 200 μL per well. Adjust volumes proportionally for other formats (e.g., cuvettes).

- Prepare the working substrate solution: Dilute the 20 mM Substrate Stock Solution in Assay Buffer to the desired final concentration. For a standard assay, a final concentration of 0.5 mM to 1.0 mM **Suc-AAA-pNA** is recommended. To prepare a 2X working solution (e.g., 1 mM), mix 5 μL of 20 mM stock with 995 μL of Assay Buffer.
- Set up the reaction plate:
 - Add 100 μL of Assay Buffer to the "Blank" wells.
 - Add 100 μL of the 2X working substrate solution to all "Sample" and "Positive Control" wells.
- Prepare Enzyme Dilutions: Dilute the Proteinase K stock solution using the Assay Buffer to achieve a final concentration in the well that gives a linear rate of absorbance increase over 5-10 minutes (e.g., 1-10 $\mu\text{g/mL}$ final concentration).
- Pre-incubate: Place the 96-well plate in a microplate reader pre-heated to the desired assay temperature (e.g., 37°C or 55°C) and incubate for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction: Add 100 μL of the appropriately diluted Proteinase K solution to the "Sample" and "Positive Control" wells. Add 100 μL of Assay Buffer to the "Blank" wells. Mix gently by pipetting or using the plate reader's shaking function.
- Measure Absorbance: Immediately begin monitoring the absorbance at 405 nm (or 410 nm) every 30-60 seconds for 10-20 minutes. Ensure the reaction is in the linear range (initial velocity phase).

Data Analysis and Calculations

- Determine the Rate of Reaction ($\Delta A/\text{min}$):
 - Subtract the absorbance of the blank from all sample readings at each time point.

- Plot the corrected absorbance versus time (in minutes).
- Determine the slope of the linear portion of the curve. This slope is the initial velocity (V_0) in units of $\Delta A/\text{min}$.
- Calculate Specific Activity: Use the Beer-Lambert law ($A = \epsilon cl$) to convert the rate of change in absorbance to the rate of product formation.

$$\text{Specific Activity } (\mu\text{mol}/\text{min}/\text{mg}) = (V_0 * V_{\text{total}}) / (\epsilon * l * m_{\text{enzyme}})$$

Where:

- V_0 : Initial velocity in $\Delta A/\text{min}$.
- V_{total} : Total assay volume in mL (e.g., 0.2 mL for a 96-well plate).
- ϵ : Molar extinction coefficient of pNA in $\text{M}^{-1}\text{cm}^{-1}$ (e.g., 8800 at 410 nm).^[8] To use with V_0 in $\Delta A/\text{min}$ and obtain results in μmol , it is often easier to use the millimolar extinction coefficient ($8.8 \text{ mM}^{-1}\text{cm}^{-1}$).
- l : Path length of the light beam in cm. For 96-well plates, this must be determined or a standard curve must be used. For a standard 200 μL volume, it is often $\sim 0.5\text{--}0.7$ cm. For cuvettes, it is typically 1 cm.
- m_{enzyme} : Mass of the enzyme in the reaction in mg.

Simplified Calculation using $\text{mM}^{-1}\text{cm}^{-1}$:

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL of enzyme}) = (\Delta A/\text{min}) / (\epsilon_{\text{mM}} * l) * (V_{\text{total}} / V_{\text{enzyme}})$$

Where:

- ϵ_{mM} : Millimolar extinction coefficient ($8.8 \text{ mM}^{-1}\text{cm}^{-1}$ at 410 nm).^[8]
- V_{enzyme} : Volume of enzyme solution added to the assay (in mL).

Applications in Drug Development

- High-Throughput Screening (HTS): This assay can be adapted for HTS of compound libraries to identify potential Proteinase K inhibitors.
- Mechanism of Inhibition Studies: Kinetic analysis can be used to determine the mode of action of identified inhibitors (e.g., competitive, non-competitive).
- Quality Control: Ensures the consistent activity of Proteinase K preparations used in various manufacturing and research processes.[8]

Disclaimer: This protocol serves as a guideline. Users are encouraged to optimize conditions, such as substrate and enzyme concentrations, pH, and temperature, for their specific applications and experimental setup.

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